N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 3. The thiadiazole moiety is linked via a carboxamide bridge to a chromene ring system bearing 6,8-dimethyl and 4-oxo substituents.
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-23-16-19-18-15(24-16)17-14(21)12-7-11(20)10-6-8(2)5-9(3)13(10)22-12/h5-7H,4H2,1-3H3,(H,17,18,21) |
InChI Key |
OXTVRDAFYRGQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is achieved through the reaction of ethyl sulfanyl and hydrazine derivatives under controlled conditions. The chromene structure is then synthesized separately, often involving cyclization reactions of appropriate precursors. Finally, the two structures are coupled through amide bond formation, using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromene structure can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes involved in DNA replication, thereby inhibiting the growth of cancer cells. Additionally, the chromene structure can interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural features, physicochemical properties, and synthetic yields.
Structural Analogues from 1,3,4-Thiadiazole-Acetamide Series ()
Compounds in this series share the 1,3,4-thiadiazole core but differ in substituents and linker groups. Key examples include:
| Compound ID | Thiadiazole Substituent | Linker Group | Phenoxy/Aromatic Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 5g | Ethylsulfanyl | Acetamide | 2-Isopropyl-5-methylphenoxy | 168–170 | 78 |
| 5l | Ethylsulfanyl | Acetamide | 2-Methoxyphenoxy | 138–140 | 68 |
| 5j | 4-Chlorobenzylthio | Acetamide | 2-Isopropyl-5-methylphenoxy | 138–140 | 82 |
| 5m | Benzylthio | Acetamide | 2-Methoxyphenoxy | 135–136 | 85 |
Key Observations:
- Substituent Effects: The ethylsulfanyl group in 5g and 5l correlates with higher melting points (168–170°C and 138–140°C, respectively) compared to benzylthio (5m , 135–136°C), suggesting stronger intermolecular interactions (e.g., van der Waals forces) in ethylsulfanyl derivatives .
- Linker Group Impact: The target compound’s chromene-carboxamide linker introduces a rigid, planar aromatic system absent in acetamide-linked analogues. This may enhance π-π stacking interactions in biological targets but reduce solubility compared to flexible acetamide derivatives.
- Synthetic Yields: Ethylsulfanyl derivatives (5g , 5l ) exhibit moderate yields (68–78%), while benzylthio derivatives (5m ) achieve higher yields (85%), likely due to stabilized intermediates during synthesis .
Comparison with Thiadiazole-Urea Derivatives ()
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) is a urea-based thiadiazole herbicide. Unlike the target compound’s carboxamide-chromene system, tebuthiuron’s urea group enables hydrogen bonding with soil or enzymatic targets, enhancing its herbicidal activity. The tert-butyl substituent on its thiadiazole ring further increases hydrophobicity, favoring soil persistence .
Physicochemical and Functional Implications
- Bioactivity Potential: While acetamide derivatives (e.g., 5g, 5j) are often optimized for pesticidal activity, the chromene-carboxamide system in the target compound could align with pharmaceutical applications (e.g., kinase inhibition) due to structural resemblance to bioactive flavonoid derivatives.
- Solubility Challenges: The chromene ring’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments compared to more polar acetamide or urea derivatives.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone with a thiadiazole substituent, which is significant for its biological activity. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiadiazole derivatives against various bacterial strains, suggesting that the presence of the ethylsulfanyl group enhances this activity. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have shown promise in anticancer research. Specifically, studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various thiadiazole derivatives, including those similar to this compound. Results showed an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of Cell Signaling : It can influence key signaling pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
